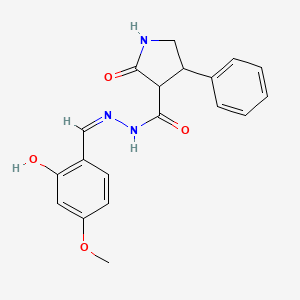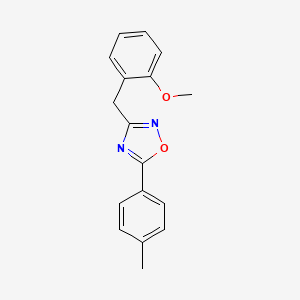
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine involves the inhibition of PDE5 and PDE3 enzymes. By inhibiting these enzymes, this compound increases the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the cells. This, in turn, leads to the relaxation of smooth muscles, vasodilation, and increased blood flow. The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is still under investigation, and further studies are required to fully understand its mechanism of action.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has been reported to exhibit various biochemical and physiological effects. Some of the biochemical effects of this compound include the inhibition of PDE5 and PDE3 enzymes, increased levels of cAMP and cGMP, and increased nitric oxide (NO) production. The physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine include smooth muscle relaxation, vasodilation, and increased blood flow. These effects make this compound a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine in lab experiments is its potent inhibitory activity against PDE5 and PDE3 enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. Another advantage of using this compound is its potential applications in the treatment of various diseases. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine in lab experiments is its high cost and limited availability. Therefore, further studies are required to develop more cost-effective methods for synthesizing this compound.
未来方向
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. One of the future directions is the development of more efficient and cost-effective methods for synthesizing this compound. Another future direction is the investigation of its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is still not fully understood, and further studies are required to elucidate its mechanism of action. Finally, the development of more potent and selective inhibitors of PDE5 and PDE3 enzymes based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is another future direction for research in this field.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure. However, further studies are required to fully understand its mechanism of action and develop more cost-effective methods for synthesizing this compound.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine can be achieved using different methods. One of the most commonly used methods involves the reaction of 1-(1H-pyrazol-1-yl)acetyl)piperidine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained by purification using column chromatography.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5) and cyclic nucleotide phosphodiesterase (PDE3). These enzymes are involved in the regulation of intracellular cyclic nucleotide levels and play a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. Therefore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure.
属性
IUPAC Name |
1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(13-22-8-2-6-19-22)21-7-1-3-15(12-21)20-14-4-5-16-17(11-14)25-10-9-24-16/h2,4-6,8,11,15,20H,1,3,7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPTUCLRKFCVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6113187.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113199.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B6113205.png)
![5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6113212.png)

![5-ethyl-2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6113238.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methoxy-2-furamide](/img/structure/B6113242.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1-methylcyclopropyl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6113249.png)
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-nitrobenzamide](/img/structure/B6113252.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide](/img/structure/B6113253.png)
![10-butyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6113260.png)
![2-[1-cyclopentyl-4-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6113268.png)
